molecular formula C18H21N3O6S B2423734 N1-(3,4-dimethoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 899749-03-2

N1-(3,4-dimethoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No.: B2423734
CAS No.: 899749-03-2
M. Wt: 407.44
InChI Key: CHHMBONDYBLGNN-UHFFFAOYSA-N
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Description

N1-(3,4-dimethoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a useful research compound. Its molecular formula is C18H21N3O6S and its molecular weight is 407.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

A novel synthetic approach to oxalamides, which may include compounds structurally related to N1-(3,4-dimethoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide, has been developed. This method involves the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes, leading to high-yielding synthesis of both di- and mono-oxalamides. This approach provides a new formula for anthranilic acid derivatives and oxalamides, demonstrating operational simplicity and applicability to various anthranilic acid derivatives (Mamedov et al., 2016).

Catalytic Applications

Recent research has uncovered the use of oxalamide derivatives, similar to this compound, in catalysis. N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide was found to be an effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. This study highlights the role of such oxalamide derivatives in facilitating efficient coupling reactions, thereby contributing to the synthesis of complex organic molecules (Chen et al., 2023).

Anticancer Activity

In the field of medicinal chemistry, novel sulfonamide derivatives carrying a 3,4-dimethoxyphenyl moiety, akin to that in this compound, have been designed and synthesized. These compounds were evaluated for their anticancer activity against several cancer cell lines. Among them, certain derivatives displayed significant cytotoxic effects, demonstrating their potential as therapeutic agents in cancer treatment. This study underscores the importance of the 3,4-dimethoxyphenyl moiety in contributing to the biological activity of sulfonamide derivatives (Ghorab et al., 2016).

Properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O6S/c1-26-15-8-5-13(11-16(15)27-2)21-18(23)17(22)20-10-9-12-3-6-14(7-4-12)28(19,24)25/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23)(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHMBONDYBLGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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